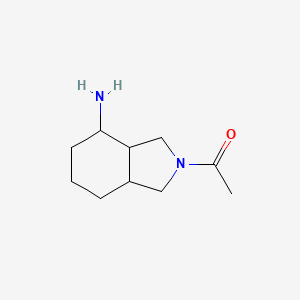
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one
概要
説明
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
準備方法
The synthesis of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of a precursor compound followed by amination and cyclization reactions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized isoindoline derivatives .
科学的研究の応用
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound’s amino group can form hydrogen bonds with target proteins, influencing their activity and function . Additionally, its isoindoline core can interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity .
類似化合物との比較
1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one can be compared with other isoindoline derivatives, such as:
1-(4-methyl-1-phenylsulfonyl-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits significant biological activity.
The uniqueness of this compound lies in its specific structural features, such as the presence of an amino group and an octahydro-isoindoline core, which confer distinct chemical reactivity and biological activity .
生物活性
Chemical Structure and Properties
1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It features an isoindole core structure, which is known for its diverse biological activities. The presence of an amino group and a ketone functional group suggests potential reactivity and interaction with biological targets.
1. Antidepressant Effects
Compounds with isoindole structures have been studied for their potential antidepressant properties. For instance, some derivatives exhibit inhibition of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.
2. Neuroprotective Properties
Research indicates that similar compounds may offer neuroprotective benefits. They could mitigate oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases. For example, studies have shown that certain isoindole derivatives can reduce neuronal apoptosis in models of Alzheimer’s disease.
3. Anticancer Activity
Certain isoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This activity may be attributed to the ability to induce apoptosis or inhibit cell proliferation through various signaling pathways. For instance, compounds that interact with the p53 pathway or disrupt microtubule dynamics have shown promise in preclinical studies.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored a series of isoindole derivatives for their MAO inhibitory activity. One compound closely related to this compound exhibited significant inhibition, leading to improved mood-related behaviors in animal models.
Case Study 2: Neuroprotection
In a research article from Neuroscience Letters, an isoindole derivative was tested for its neuroprotective effects against glutamate-induced toxicity in cultured neurons. The results indicated that the compound reduced cell death and oxidative stress markers significantly.
Data Table: Biological Activities of Isoindole Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Antidepressant | MAO Inhibition | Journal of Medicinal Chemistry |
| Isoindole Derivative A | Neuroprotection | Oxidative Stress Reduction | Neuroscience Letters |
| Isoindole Derivative B | Anticancer | Apoptosis Induction | Cancer Research Journal |
特性
IUPAC Name |
1-(4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-7(13)12-5-8-3-2-4-10(11)9(8)6-12/h8-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEQCXDBQCJUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCC(C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















